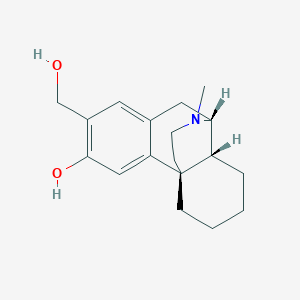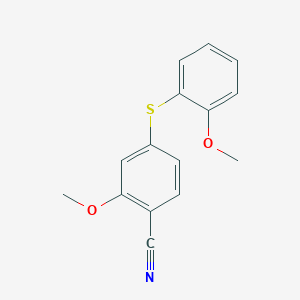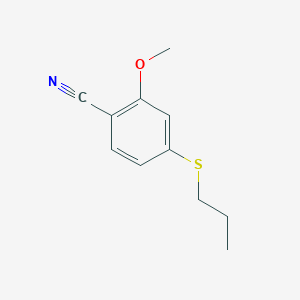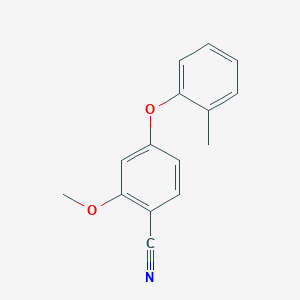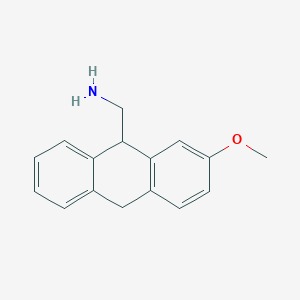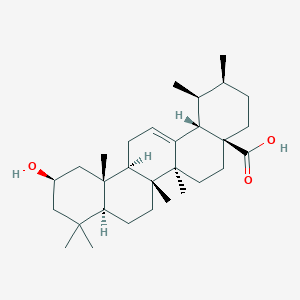
2-Isoursolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isoursolic acid is a pentacyclic triterpenoid compound, structurally related to ursolic acid. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is found in various plants, fruits, and herbs, contributing to its wide range of pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isoursolic acid typically involves the hydroxylation of ursolic acid. One common method is the use of sulfur trioxide-dimethyl sulfoxide (SO3-DMSO) complex in dimethyl sulfoxide solution, which selectively targets the equatorial 3-hydroxy groups . The reaction conditions include maintaining a controlled temperature and using specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the leaves and stems of certain plants. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Isoursolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions can occur at different positions on the triterpenoid ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Isoursolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its role in modulating cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating cancer, diabetes, and inflammatory diseases due to its ability to inhibit key enzymes and pathways
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 2-isoursolic acid involves its interaction with multiple molecular targets and pathways:
Molecular Targets: It targets enzymes such as glycogen phosphorylase and key signaling molecules like Akt, mTOR, and ERK
Pathways Involved: It modulates pathways related to glucose metabolism, inflammation, and apoptosis. By inhibiting these pathways, this compound exerts its therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
2-Isoursolic acid is structurally similar to other pentacyclic triterpenoids such as:
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory effects.
Betulinic Acid: Recognized for its anticancer and antiviral activities
Uniqueness of this compound: What sets this compound apart is its specific hydroxylation pattern, which enhances its biological activity and makes it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1S,2S,4aS,6aR,6aS,6bR,8aS,11R,12aS,14bS)-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-30(25(32)33)15-14-28(6)21(24(30)19(18)2)8-9-23-27(5)17-20(31)16-26(3,4)22(27)11-12-29(23,28)7/h8,18-20,22-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19-,20+,22-,23+,24-,27-,28+,29+,30-/m0/s1 |
InChI Key |
DDHYEJNMSYDDTH-JJKIWFBPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H](CC5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




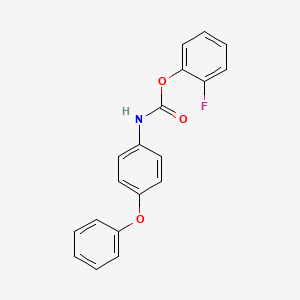

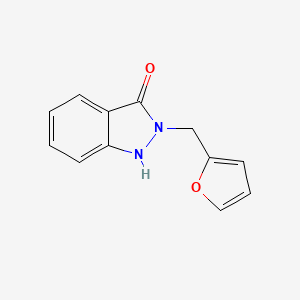
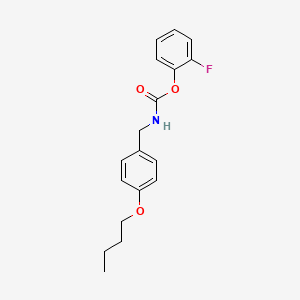
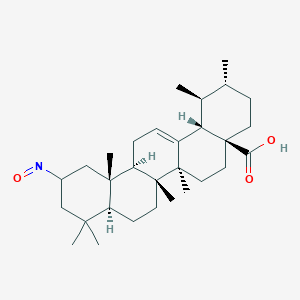
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)
